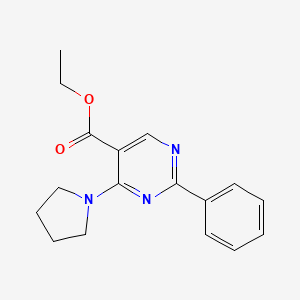

Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate

Description

Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate is a pyrimidine derivative characterized by a phenyl group at position 2, a pyrrolidinyl substituent at position 4, and an ethyl ester moiety at position 5. The pyrrolidinyl group contributes to the compound’s basicity and conformational flexibility, while the ethyl ester enhances solubility in organic solvents. Synthesis typically involves multi-step reactions, including cyclization with diethyl malonate derivatives and substitution with POCl₃, followed by zinc-mediated dehalogenation (e.g., 50% yield for the final product) .

Properties

IUPAC Name |

ethyl 2-phenyl-4-pyrrolidin-1-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-2-22-17(21)14-12-18-15(13-8-4-3-5-9-13)19-16(14)20-10-6-7-11-20/h3-5,8-9,12H,2,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKDCPGGJPGDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl cyanoacetate with benzaldehyde to form ethyl 2-phenyl-2-cyanoacetate. This intermediate is then reacted with guanidine to form the pyrimidine ring, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester group in the compound is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or its salts. For example, analogous pyrimidine esters undergo saponification with aqueous NaOH, forming sodium carboxylate derivatives .

Reaction Example :

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s nitrogen atoms can act as nucleophiles. For instance, pyrimidine derivatives with substituents like chloro or amino groups undergo substitution reactions with nucleophiles (e.g., amines, alcohols) . While the target compound lacks a leaving group, analogous systems suggest that steric hindrance from the pyrrolidinyl group may influence reactivity.

Alkylation of the Pyrrolidinyl Group

The pyrrolidinyl substituent can participate in alkylation reactions. Pyrrolidine derivatives are known to undergo electrophilic alkylation under basic conditions, forming quaternary ammonium salts. This reactivity could enable functionalization at the pyrrolidinyl nitrogen.

Cycloaddition Reactions

Pyrimidine rings are reactive in cycloadditions (e.g., Diels-Alder) due to their electron-deficient nature. While not explicitly demonstrated for this compound, related pyrimidinecarboxylates can act as dienophiles in [4+2] cycloadditions.

Catalytic Conditions

-

Green chemistry approaches : Syntheses in water/ethanol mixtures (1:1 v/v) at reflux, catalyzed by TMDP, yield products with high efficiency .

-

Yield optimization : Catalytic amounts of TMDP (10 mol%) significantly improve reaction yields compared to uncatalyzed conditions .

Spectroscopic Analysis

Pyrimidine derivatives are typically characterized using:

-

1H NMR : To confirm aromatic protons, pyrrolidinyl signals, and ester groups.

-

13C NMR : For detailed carbonyl and heterocyclic carbon assignments .

-

FT-IR : Identification of carbonyl (C=O) and amine (N-H) stretches.

| Technique | Key Observations |

|---|---|

| 1H NMR | Aromatic protons (δ 7.0–8.5 ppm), pyrrolidinyl methylene (δ 1.5–3.5 ppm), ester CH3. |

| 13C NMR | Carbonyl (δ 165–175 ppm), pyrimidine carbons (δ 100–160 ppm). |

| FT-IR | C=O stretch (1700–1750 cm⁻¹), N-H bend (1600–1650 cm⁻¹). |

Stability and Handling

-

Physical state : Likely a crystalline solid, similar to related pyrimidinecarboxylates .

-

Storage : Requires protection from moisture and light to prevent hydrolysis or degradation.

Comparative Analysis of Reaction Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | TMDP (10 mol%) | |

| Solvent | Water/ethanol (1:1) | |

| Temperature | Reflux (~80–100°C) | |

| Yield | Up to 92% |

Scientific Research Applications

Scientific Research Applications

Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : The compound serves as an essential building block in the synthesis of more complex molecules, facilitating the development of novel chemical entities.

- Reagent in Organic Synthesis : It is utilized as a reagent in various organic synthesis reactions, contributing to the formation of diverse chemical structures.

Biology

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for further research in antibiotic development.

- Antiviral and Anticancer Properties : Research has highlighted its potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines by inhibiting DNA and protein synthesis, affecting key enzymes involved in cellular replication .

Medicine

- Therapeutic Applications : The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer and viral infections. Its mechanism of action often involves binding to specific molecular targets like enzymes or receptors, modulating their activity to exert therapeutic effects .

Industry

- Material Development : Due to its unique chemical properties, ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate is also explored in the development of new materials, including polymers and coatings.

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer properties of ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate. For example:

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 100 | Inhibition of DNA/RNA polymerases |

| HeLa | 80 | Interference with d[NTP] pool synthesis |

| L1210 (murine) | 75 | Nonspecific DNA interaction |

| P388 (murine) | 90 | Cross-linking of DNA |

This data illustrates the compound's effectiveness against various cancer cell lines, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Pyrrolidinyl vs.

- Trifluoromethyl vs. Methyl : The trifluoromethyl group in increases electronegativity and metabolic resistance compared to the methyl group in , making it more suitable for prolonged drug action.

Variations at Position 2 and 5

Position 2 Modifications:

- Ethyl 4-amino-2-(ethylthio)-5-pyrimidinecarboxylate (C₉H₁₃N₃O₂S): The ethylthio group at position 2 and amino group at position 4 create a hydrogen-bond donor-acceptor pair, useful in nucleoside analog design .

Position 5 Modifications:

- Methyl 3-methyl-biphenyl-4-carboxylate (C₁₅H₁₄O₂): Replacing the pyrimidine core with a biphenyl system reduces planarity and π-π stacking capability .

- 4-(5-(ethoxycarbonyl)-2-substituted-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Saturated tetrahydropyrimidine rings increase solubility but reduce aromatic conjugation .

Spectral Data

- ¹H-NMR : The pyrrolidinyl group in the main compound shows broad signals at δ 1.28–4.36 ppm (DMSO-d₆), whereas the trifluoromethyl analog in lacks proton signals for the CF₃ group .

- ¹³C-NMR : The carbonyl carbon in the ethyl ester resonates at δ 166.30 ppm in the main compound, similar to δ 166.57 ppm in its chloro intermediate .

Biological Activity

Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate, a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview

- Chemical Formula : CHNO

- Molar Mass : 297.35 g/mol

- CAS Number : 477854-67-4

The synthesis of ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate typically involves multi-step organic reactions. A common route includes the condensation of ethyl cyanoacetate with benzaldehyde to form an intermediate, followed by the introduction of the pyrimidine ring through reactions with guanidine and subsequent nucleophilic substitution to add the pyrrolidinyl group .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research demonstrated that derivatives of pyrimidine carboxylates exhibited significant cytotoxic effects against various cancer cell lines, including human HL-60 promyelocytic leukemia and HeLa carcinoma cells. The mechanism involved inhibition of DNA and protein synthesis, affecting key enzymes like DNA polymerases and thymidylate synthase .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 100 | Inhibition of DNA/RNA polymerases |

| HeLa | 80 | Interference with d[NTP] pool synthesis |

| L1210 (murine) | 75 | Nonspecific DNA interaction |

| P388 (murine) | 90 | Cross-linking of DNA |

Antimicrobial Activity

Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate has also shown promising antimicrobial properties. In vitro studies indicated that it could inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial effect. The compound's activity was assessed using disk diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

The biological activity of ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate is attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in metabolic pathways crucial for cell proliferation and survival. For instance, its action on thymidylate synthase suggests a role in disrupting nucleotide synthesis essential for DNA replication .

Case Studies

-

Cytotoxicity Against Leukemia Cells :

A study published in PubMed reported that ethyl derivatives, including this compound, demonstrated potent cytotoxicity against murine leukemia cell lines. The study concluded that the compound inhibited critical cellular processes leading to apoptosis in cancer cells . -

Antimicrobial Efficacy :

Another investigation focused on the antimicrobial properties revealed that ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, supporting its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What synthetic methodologies are commonly used to prepare Ethyl 2-phenyl-4-(1-pyrrolidinyl)-5-pyrimidinecarboxylate?

The compound is typically synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, a β-keto ester (e.g., ethyl acetoacetate), and a thiourea derivative under acidic conditions . Cyclization steps using reagents like 3-amino-5-methylisoxazole can further functionalize the pyrimidine core. Solvent choice (e.g., ethanol or acetic acid) and catalysis (e.g., HCl or Lewis acids) significantly influence yield and purity. Post-synthetic modifications, such as introducing pyrrolidinyl groups, require nucleophilic substitution under controlled temperatures (60–80°C) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Optimization involves systematic variation of:

- Catalysts : Lewis acids (e.g., ZnCl₂) enhance electrophilicity of intermediates, while Brønsted acids (e.g., p-TsOH) improve protonation rates .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization, while protic solvents (e.g., ethanol) stabilize intermediates .

- Temperature gradients : Stepwise heating (e.g., 80°C for condensation, 110°C for cyclization) reduces side reactions.

Table 1 : Yield variation under different catalysts (adapted from ):

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HCl (10%) | Ethanol | 80 | 65 |

| ZnCl₂ | DMF | 110 | 78 |

| p-TsOH | Toluene | 100 | 72 |

Basic: Which spectroscopic and crystallographic techniques confirm structural identity?

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., pyrrolidinyl protons at δ 1.8–2.5 ppm, ester carbonyl at ~δ 165 ppm) .

- X-ray diffraction : Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 13.143 Å, b = 8.013 Å, c = 17.880 Å) validate stereochemistry and bond lengths .

Advanced: How to address contradictions in reported spectroscopic data for derivatives?

Discrepancies often arise from:

- Tautomerism : Keto-enol equilibria in solution vs. solid-state structures. Use variable-temperature NMR or IR to detect tautomeric shifts .

- Crystal packing effects : Hydrogen bonding (e.g., N–H···O=C interactions) alters NMR chemical shifts in solid-state vs. solution. Cross-validate with X-ray and DFT calculations .

Structural Analysis: What intermolecular interactions stabilize the crystal lattice?

Key interactions include:

- N–H···O hydrogen bonds (2.8–3.0 Å) between pyrimidine N–H and ester carbonyl groups.

- C–H···π interactions (3.3–3.5 Å) involving phenyl rings and adjacent heterocycles.

- Van der Waals forces between aliphatic pyrrolidinyl groups and ester chains .

Table 2 : Hydrogen bond parameters from X-ray data :

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N2–H2···O1 | 2.89 | 158 |

| C14–H14···O3 | 3.12 | 145 |

Biological Activity: What in vitro assays evaluate its pharmacological potential?

- Enzyme inhibition : Acetylcholinesterase (AChE) assays using Ellman’s method (IC₅₀ values derived from kinetic studies at varying substrate concentrations) .

- Cellular uptake : Radiolabeled derivatives (e.g., ³H or ¹⁴C) track membrane permeability in cell lines .

Advanced: How to design derivatives with enhanced bioactivity using computational tools?

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses in AChE active sites (e.g., π-π stacking with Trp86, hydrogen bonding with Ser125) .

- QSAR models : Hammett constants (σ) and logP values correlate substituent effects with IC₅₀. Electron-withdrawing groups (e.g., –CF₃) improve potency by 1.5–2.0-fold .

Data Contradictions: How to reconcile conflicting reports on reaction yields?

- Meta-analysis : Compare solvent polarity, catalyst loading, and purity metrics across studies. For example, yields drop from 78% to 60% when switching from ZnCl₂ to HCl due to incomplete cyclization .

- Reproducibility protocols : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) and purification methods (e.g., column chromatography vs. recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.